molecular formula C16H21FO3 B1343623 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone CAS No. 898786-06-6

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone

Cat. No. B1343623
M. Wt: 280.33 g/mol
InChI Key: AUAGLVYODZARRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper describes the synthesis of optically active oxazole derivatives using chiral auxiliary-bearing isocyanides as synthons. The synthesis involves the reaction of 3,4-dimethoxybenzoyl chloride with enantiomerically pure isocyanide compounds in the presence of a superbase to yield compounds with high fluorescence quantum yields . Although this does not directly describe the synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone, the methods used could potentially be adapted for its synthesis, considering the dioxane moiety and the need for stereochemical control.

The second paper outlines the synthesis of dihydroxyleucine and its 4-fluoro analog. The synthesis involves the condensation of an "aminoacid moiety" with a dioxane derivative, which is similar to the dioxane moiety mentioned in the target compound. The strategy includes the use of ethyl N-diphenylmethylene-glycinate for better yields, which could be a useful insight for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of the compound is not directly analyzed in the provided papers. However, the first paper does present the molecular structure of an oxazole derivative obtained by X-ray crystallography . This suggests that similar analytical techniques could be employed to determine the molecular structure of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone. However, the synthesis methods described involve reactions that could be relevant, such as the use of superbases in the presence of isocyanides and the reduction of carboxylic acids to their corresponding alcohols . These reactions could potentially be applied to modify the chemical structure of the target compound or to synthesize it from similar precursors.

Physical and Chemical Properties Analysis

Neither paper directly discusses the physical and chemical properties of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone. However, the high fluorescence quantum yield of the oxazole derivatives synthesized in the first paper suggests that the target compound, if structurally similar, might also exhibit interesting optical properties. The second paper's focus on the synthesis of amino acid derivatives with specific functional groups implies that the physical and chemical properties of such compounds can be finely tuned through synthetic chemistry.

Scientific Research Applications

Stepwise Synthesis for Solar Cells

One application of derivatives of this compound is in the stepwise synthesis of oligophenylenevinylenes (OPVs), which are then utilized as active materials in photovoltaic cells. These materials show promise in the development of plastic solar cells, with conversion efficiencies in the range of 0.5-1% when blended with the soluble C(60) derivative PCBM. This research highlights the potential of these materials in renewable energy technologies (Jørgensen & Krebs, 2005).

Synthesis of Amino Acid Derivatives

Another study explored the synthesis of amino acid derivatives involving the condensation of an "aminoacid moiety" with dimethyl derivatives, showcasing the compound's relevance in the synthesis of novel organic molecules. These amino acid derivatives hold potential for various biochemical applications (Dubois et al., 1991).

Catalysis and Material Science

Research also delves into the compound's application in catalysis and material science. For instance, a study reported the use of a derivative in the synthesis of 1,8-dioxo-octahydro-xanthenes under solvent-free conditions, demonstrating the compound's utility in facilitating environmentally friendly chemical reactions (Heravi, 2009).

Progesterone Receptor Modulators

The compound also finds application in the development of new pyrrole-oxindole progesterone receptor modulators, indicating its potential in medical research, particularly in areas concerning female healthcare such as contraception, fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008).

Glycerol Conversion

Another study investigated the acid-catalyzed condensation of glycerol with dimethyl acetals, focusing on the synthesis of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research points towards the compound's role in creating novel platform chemicals from renewable resources (Deutsch, Martin, & Lieske, 2007).

properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FO3/c1-16(2)10-19-15(20-11-16)8-4-7-14(18)12-5-3-6-13(17)9-12/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAGLVYODZARRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645929
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone

CAS RN

898786-06-6
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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